3-benzyl-7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one 3-benzyl-7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14995526
InChI: InChI=1S/C24H19FO3/c1-16-20-12-11-19(27-15-18-9-5-6-10-22(18)25)14-23(20)28-24(26)21(16)13-17-7-3-2-4-8-17/h2-12,14H,13,15H2,1H3
SMILES:
Molecular Formula: C24H19FO3
Molecular Weight: 374.4 g/mol

3-benzyl-7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one

CAS No.:

Cat. No.: VC14995526

Molecular Formula: C24H19FO3

Molecular Weight: 374.4 g/mol

* For research use only. Not for human or veterinary use.

3-benzyl-7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one -

Specification

Molecular Formula C24H19FO3
Molecular Weight 374.4 g/mol
IUPAC Name 3-benzyl-7-[(2-fluorophenyl)methoxy]-4-methylchromen-2-one
Standard InChI InChI=1S/C24H19FO3/c1-16-20-12-11-19(27-15-18-9-5-6-10-22(18)25)14-23(20)28-24(26)21(16)13-17-7-3-2-4-8-17/h2-12,14H,13,15H2,1H3
Standard InChI Key QDLMCBMNTZAHDX-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3F)CC4=CC=CC=C4

Introduction

3-Benzyl-7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family. It features a chromen-2-one core structure, which is characterized by a benzopyran ring with a ketone group at the C2 position. This compound is of significant interest in medicinal chemistry due to its unique combination of functional groups, including a benzyl group and a fluorobenzyl ether moiety, which enhance its chemical properties and potential biological activities.

Applications

3-Benzyl-7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has potential applications across different fields due to its unique chemical properties and biological activities. These applications highlight its versatility and potential impact on various scientific domains.

Comparison with Analogous Compounds

Compound NameStructural FeaturesUnique Characteristics
6-Chloro-7-(4-fluorophenyl)methoxy-4-methylchromen-2-oneContains chloro group instead of benzylExhibits distinct biological activity due to halogen substitution
6-Chloro-4-methylcoumarinLacks both fluorobenzyl and benzyl groupsSimpler structure with potentially lower reactivity
WarfarinAnticoagulant derived from coumarinKnown for its blood-thinning properties
UmbelliferoneNaturally occurring coumarinExhibits various biological activities

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator